molecular formula C11H14O3 B8581964 2,2-Dimethoxy-1-phenylpropan-1-one

2,2-Dimethoxy-1-phenylpropan-1-one

Cat. No. B8581964
M. Wt: 194.23 g/mol
InChI Key: YHQQHLDPJRFFEU-UHFFFAOYSA-N
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Patent
US06329359B1

Procedure details

1.2 g of trimethoxymethane and 8.7 ml of 25% strength by weight ethanolic HCl solution were added to 14.8 g of 1-phenylpropane-1,2-dione dissolved in 27.5 ml of methanol. The reaction mixture was stirred at 20 to 25° C. for 2 hours, and the solvent was then removed by distillation. The residue was taken up in methyl tert-butyl ether (MTBE) and the solution was washed with water. The organic phases were dried and the solvent removed by distillation. 18.2 g of product were obtained as a clear oil.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
27.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3]([O:6][CH3:7])[O:4][CH3:5].Cl.[C:9]1([C:15](=[O:19])C(=O)C)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH3:20]O>>[CH3:7][O:6][C:3]([O:4][CH3:5])([CH3:20])[C:15]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:19]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
14.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(C)=O)=O
Step Two
Name
Quantity
27.5 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 20 to 25° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was then removed by distillation
WASH
Type
WASH
Details
the solution was washed with water
CUSTOM
Type
CUSTOM
Details
The organic phases were dried
CUSTOM
Type
CUSTOM
Details
the solvent removed by distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C(=O)C1=CC=CC=C1)(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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